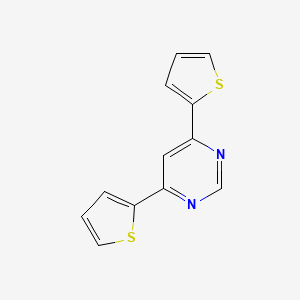

4,6-Bis(2-thienyl)pyrimidine

Description

4,6-Bis(2-thienyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with thienyl groups at the 4- and 6-positions. Its unique structure enables strong π-conjugation and coordination capabilities, making it valuable in materials science and biomedicine. Key applications include:

- Luminescent Materials: Binuclear cyclometallated complexes of this compound exhibit red-region emission (λmax = 610 nm, Φ = 0.85 in dichloromethane) .

- Bio-imaging and Therapeutics: Pt(II) complexes derived from this compound demonstrate long-lived luminescence, water solubility via ethylene glycol chains, and cytotoxicity against cancer cells .

Properties

Molecular Formula |

C12H8N2S2 |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

4,6-dithiophen-2-ylpyrimidine |

InChI |

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-10(14-8-13-9)12-4-2-6-16-12/h1-8H |

InChI Key |

PYAGONOHANWCES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)C3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

4,6-Bis(aryl)pyrimidine Derivatives

4,6-Bis(4-fluorophenyl)pyrimidine

- Structural Features : Fluorophenyl substituents introduce steric bulk and polar C–F bonds. The pyrimidine and adjacent benzene rings form dihedral angles of 9.23° and 2.16°, while π–π interactions (centroid distances: 3.74–3.76 Å) stabilize crystal packing .

- Applications : Primarily explored in antimicrobial and antiviral research due to pyrimidine's biological relevance .

Comparison with 4,6-Bis(2-thienyl)pyrimidine :

- Electronic Properties : Thienyl groups enhance π-conjugation compared to fluorophenyl, leading to red-shifted emission in metal complexes.

- Solubility : Fluorophenyl derivatives may exhibit lower biocompatibility without hydrophilic modifications (e.g., ethylene glycol chains in Pt(II) complexes of this compound) .

Pyridyl-Substituted Analogues

4,6-Bis(2-pyridyl)pyrimidine

Comparison :

- Luminescence : Pyridyl derivatives lack the sulfur-mediated charge-transfer transitions seen in thienyl-based complexes, resulting in weaker or blue-shifted emission.

- Metal Binding : Pyridyl groups favor coordination to transition metals (e.g., Fe, Cu), whereas thienyl groups prefer Pt(II) or Ir(III) .

Sulfanyl- and Styryl-Substituted Pyrimidines

4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine

- Structure : Styryl and sulfanyl groups extend conjugation and enable two-photon absorption (TPA).

- Applications: Nonlinear optics (NLO) with TPA cross-sections relevant for photodynamic therapy and 3D imaging .

Comparison :

- Optical Properties : Sulfanyl-styryl substitution enhances TPA efficiency, whereas thienyl-based complexes prioritize luminescence quantum yield (Φ = 0.85 vs. unspecified TPA in thienyl derivatives) .

- Crystal Packing : Both compounds exhibit π–π stacking, but thienyl derivatives form binuclear complexes with distinct intermolecular interactions .

Trifluoromethyl and Methylthio Derivatives

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone

Data Tables

Table 1: Key Optical Properties of Selected Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.